molecular formula C13H7BrO B1581050 1-bromo-9H-fluoren-9-one CAS No. 36804-63-4

1-bromo-9H-fluoren-9-one

Cat. No. B1581050
CAS RN: 36804-63-4
M. Wt: 259.1 g/mol
InChI Key: YOXUOHDHFCBGHY-UHFFFAOYSA-N
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Description

1-Bromo-9H-fluoren-9-one is a chemical compound with the molecular formula C13H7BrO and a molecular weight of 259.1 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for 1-bromo-9H-fluoren-9-one is 1S/C13H7BrO/c14-11-7-3-6-9-8-4-1-2-5-10(8)13(15)12(9)11/h1-7H . This indicates the connectivity and hydrogen count of its atoms. For a detailed 3D structure, specialized chemical software or resources would be needed.

Scientific Research Applications

Organic Synthesis

1-bromo-9H-fluoren-9-one: is a valuable intermediate in organic synthesis. Its bromine atom is reactive and can be used to introduce various substituents onto the fluorenone backbone . This compound is particularly useful in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Liquid Crystal Materials

Due to its structural properties, 1-bromo-9H-fluoren-9-one serves as an excellent starting material for the synthesis of liquid crystal compounds . These materials are crucial for the development of liquid crystal displays (LCDs), which are used in a wide range of electronic devices.

OLED Intermediates

The compound is also utilized in the production of organic light-emitting diode (OLED) intermediates . OLED technology is employed in creating high-quality display panels for TVs, smartphones, and tablets due to their superior color contrast and energy efficiency.

Photovoltaic Applications

Researchers are exploring the use of 1-bromo-9H-fluoren-9-one in the development of photovoltaic materials . These materials are capable of converting solar energy into electricity, and the compound’s unique electronic properties may lead to more efficient solar cells.

Catalysis

This compound is also a precursor in the preparation of catalysts used in chemical reactions . Catalysts derived from 1-bromo-9H-fluoren-9-one can facilitate various chemical transformations, which are essential in industrial processes and environmental applications.

Safety and Hazards

1-Bromo-9H-fluoren-9-one is associated with certain hazards. It is known to cause serious eye irritation . Safety measures should include avoiding contact with skin and eyes, and not ingesting or inhaling the substance .

properties

IUPAC Name

1-bromofluoren-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrO/c14-11-7-3-6-9-8-4-1-2-5-10(8)13(15)12(9)11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOXUOHDHFCBGHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40958016
Record name 1-Bromo-9H-fluoren-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40958016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-bromo-9H-fluoren-9-one

CAS RN

36804-63-4
Record name 36804-63-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125553
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Bromo-9H-fluoren-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40958016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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